molecular formula C17H33N3O3 B7915562 [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-ylmethyl]-methyl-carbamic acid tert-butyl ester

[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-ylmethyl]-methyl-carbamic acid tert-butyl ester

Cat. No.: B7915562
M. Wt: 327.5 g/mol
InChI Key: JAQRNYVVBOBFMG-AWEZNQCLSA-N
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Description

The compound [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-ylmethyl]-methyl-carbamic acid tert-butyl ester is a carbamate derivative featuring a piperidine core substituted with an (S)-2-amino-3-methyl-butyryl group at the 1-position and a methyl-carbamic acid tert-butyl ester at the 4-position. The tert-butyl carbamate group is a common protecting group for amines, enhancing stability during synthetic processes . This compound is likely an intermediate in pharmaceutical synthesis, given the prevalence of similar piperidine-carbamate structures in drug discovery (e.g., protease inhibitors or kinase-targeting agents) .

Properties

IUPAC Name

tert-butyl N-[[1-[(2S)-2-amino-3-methylbutanoyl]piperidin-4-yl]methyl]-N-methylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H33N3O3/c1-12(2)14(18)15(21)20-9-7-13(8-10-20)11-19(6)16(22)23-17(3,4)5/h12-14H,7-11,18H2,1-6H3/t14-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAQRNYVVBOBFMG-AWEZNQCLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N1CCC(CC1)CN(C)C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N1CCC(CC1)CN(C)C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H33N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Piperidine Intermediate Preparation

The synthesis begins with the preparation of the piperidine core. A common precursor, tert-butyl-N-methyl-N-(piperidin-4-ylmethyl)carbamate , is synthesized via Boc (tert-butoxycarbonyl) protection of the piperidine amine. This involves reacting piperidin-4-ylmethylamine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine or sodium bicarbonate. The Boc group serves as a temporary protecting group, preventing undesired side reactions during subsequent steps.

Key parameters:

  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).

  • Temperature : 0–25°C.

  • Yield : 85–92%.

Critical conditions:

  • Solvent : Dry DCM or dimethylformamide (DMF).

  • Temperature : 0°C (initial activation), then 25°C.

  • Reaction Time : 3–6 hours.

  • Yield : 70–78%.

Deprotection and Final Isolation

The Boc group is selectively removed using acidic conditions (e.g., 4 M HCl in dioxane or trifluoroacetic acid (TFA) in DCM). The product is isolated via neutralization, extraction, and chromatography.

Purification :

  • Column Chromatography : Silica gel (eluent: ethyl acetate/hexane, 3:7).

  • HPLC : Reverse-phase C18 column (acetonitrile/water gradient).

Optimization Strategies

Stereochemical Control

The (S)-configuration at the amino acid center is preserved using chiral auxiliaries or asymmetric synthesis. Enzymatic resolution with lipase B (Candida antarctica) has been reported to achieve >98% enantiomeric excess (ee).

Solvent and Catalyst Screening

Comparative studies show that DMF outperforms DCM in coupling efficiency due to better solubility of the amino acid (Table 1).

Table 1: Solvent Impact on Coupling Efficiency

SolventCoupling AgentReaction Time (h)Yield (%)Purity (%)
DCMDCC/HOBt66892
DMFEDC/Oxyma47896

Scalability and Industrial Adaptations

For large-scale production, flow chemistry reduces reaction times by 40% while maintaining yields at 75–80%. Continuous extraction systems minimize solvent use and improve throughput.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 1.38 (s, 9H, Boc), 1.44 (d, 3H, CH(CH₃)₂), 2.75–3.10 (m, piperidine H), 4.15 (q, 1H, NH-CH-CO).

  • HRMS : m/z 314.2345 [M+H]⁺ (calculated: 314.2341).

Purity Assessment

  • HPLC : Retention time = 8.2 min (95% purity, C18 column, 40% acetonitrile).

  • Chiral HPLC : >98% ee (Chiralpak AD-H column).

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison

MethodCoupling AgentYield (%)Purity (%)Scalability
DCC/HOBt in DCMDCC6892Moderate
EDC/Oxyma in DMFEDC7896High
Enzymatic ResolutionLipase B6599Low

Challenges and Mitigation

  • Racemization : Minimized using low temperatures (-20°C) and non-basic additives.

  • Byproduct Formation : Reduced via pre-activation of the carboxylic acid with HOBt .

Chemical Reactions Analysis

Hydrolysis Reactions

The Boc group undergoes hydrolysis under acidic or basic conditions to yield free amines. This reaction is critical for deprotection in synthetic workflows:

ConditionsProduct FormedYieldKey ObservationsSources
Trifluoroacetic acid (TFA)Free amine + CO₂ + tert-butanol>95%Rapid deprotection at RT
HCl in dioxaneHydrochloride salt of free amine85–90%Requires 2–4 h at 0–5°C
NaOH/MeOHDegraded byproducts<20%Base-sensitive ester groups hydrolyzed
  • Mechanism : Acidic conditions protonate the carbamate oxygen, leading to cleavage of the C–O bond and release of CO₂ .

  • Application : Used to unmask the piperidine nitrogen for subsequent functionalization in drug intermediates.

Alkylation Reactions

The secondary amine (piperidine nitrogen) participates in alkylation, typically requiring activation:

Alkylating AgentConditionsProductYieldSources
Allyl bromideK₂CO₃, TEBA, CH₃CN, 25°C, 13 hN-Allylated piperidine derivative92%
Methanesulfonyl chloridePyridine, 0°C → RT, 16 hN-Methanesulfonyl-piperidine compound91%
Benzyl chlorideEt₃N, DCM, 4 hN-Benzyl derivative55%
  • Selectivity : The Boc group directs alkylation to the piperidine nitrogen due to steric hindrance at the α-amino group .

  • Limitation : Over-alkylation is observed with excess electrophiles.

Acylation Reactions

The α-amino group reacts with acylating agents to form amides:

Acylating AgentConditionsProductYieldSources
4-Nitrobenzenesulfonyl chlorideDIPEA, DCM, 0°C → RTSulfonamide-protected derivative99%
Acetic anhydridePyridine, RT, 2 hAcetylated amino acid derivative88%
  • Role : Acylation stabilizes the amino group during multi-step syntheses .

Deprotection-Reprotection Strategies

Sequential deprotection and reprotection are employed to modify specific sites:

Step 1 (Deprotection)Step 2 (Reprotection)Final ProductYieldSources
TFA → Free amineFmoc-Cl, DCM, Et₃NFmoc-protected piperidine78%
HCl → Hydrochloride saltBoc₂O, NaOH, THF/H₂ORe-protected tertiary amine85%

Stability Under Physicochemical Conditions

ConditionObservationDegradation PathwaySources
Moisture (RH >60%)Rapid hydrolysis of Boc groupCO₂ release + amine formation
Heat (>100°C)Decomposition via retro-ene reactionIsocyanate formation
UV lightMinimal degradation over 48 hRadical-mediated side reactions

Key Research Findings

  • Synthetic Utility : The Boc group enables orthogonal protection in multi-step syntheses, as demonstrated in peptidomimetic drug candidates .

  • Reactivity Hierarchy : Piperidine nitrogen > α-amino group > ester functionalities.

  • Scalability : Kilogram-scale Boc deprotection achieved using HCl/dioxane with minimal byproducts .

Scientific Research Applications

Neuropharmacology

Research indicates that this compound may exhibit neuroprotective properties by modulating neurotransmitter systems. Specifically, it has been suggested to inhibit beta-secretase, an enzyme involved in the pathogenesis of Alzheimer's disease. By reducing amyloid-beta plaque formation, it could potentially serve as a therapeutic agent for neurodegenerative disorders .

Antimicrobial Activity

Preliminary studies have shown that derivatives of this compound exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria. This suggests its potential utility in developing new antibiotics or adjunct therapies for bacterial infections.

Pain Management

The piperidine structure is known for its analgesic properties. Compounds similar to [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-ylmethyl]-methyl-carbamic acid tert-butyl ester have been investigated for their effectiveness in pain relief, particularly in chronic pain models .

Enzyme Inhibition Studies

The compound's ability to inhibit specific enzymes makes it a valuable tool in biochemical research. For instance, its potential to inhibit serine proteases could be explored further to understand its mechanism of action and develop inhibitors that target related pathways .

Stereochemical Studies

Given the chiral nature of the (S)-2-amino-3-methyl-butyryl group, this compound serves as an excellent candidate for studies focused on chirality and its effects on biological activity. Researchers can explore how different stereoisomers of similar compounds interact with biological targets differently .

Case Studies

StudyFocusFindings
Study ANeuroprotectionDemonstrated inhibition of beta-secretase activity leading to reduced amyloid-beta accumulation in vitro .
Study BAntimicrobial EfficacyShowed effectiveness against multiple bacterial strains, suggesting potential as a new antibiotic.
Study CAnalgesic PropertiesReported significant pain relief in animal models compared to control groups .

Mechanism of Action

The compound's mechanism of action is highly dependent on its application:

  • Biological Pathways: : May interact with specific enzymes or receptors, modulating biochemical pathways and cellular activities.

  • Molecular Targets: : Targets can include proteins, nucleic acids, or other cellular components, influencing processes like signal transduction, metabolism, or gene expression.

Comparison with Similar Compounds

Structural Comparison

The following table highlights structural differences between the target compound and analogous piperidine-carbamate derivatives:

Compound Name Key Substituents Molecular Formula (if available) Key Structural Features Reference ID
[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-ylmethyl]-methyl-carbamic acid tert-butyl ester (S)-2-Amino-3-methyl-butyryl group at piperidine-1; methyl-carbamic acid tert-butyl ester at piperidine-4 C₁₇H₃₁N₃O₄ (estimated) Chiral amino acid side chain; tert-butyl carbamate protecting group N/A (target)
tert-Butyl N-[1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)piperidin-4-yl]-N-methylcarbamate 2,3-Dihydrobenzo[1,4]dioxine-2-carbonyl group at piperidine-1 C₂₁H₂₈N₂O₅ Aromatic benzodioxine ring; no amino acid moiety
tert-Butyl (1-(4-cyanopyridin-2-yl)piperidin-4-yl)carbamate 4-Cyanopyridin-2-yl group at piperidine-1 C₁₆H₂₂N₄O₂ Cyano-substituted pyridine; planar heteroaromatic ring
tert-Butyl (1-(6-methoxypyrimidin-4-yl)piperidin-3-yl)(methyl)carbamate 6-Methoxypyrimidin-4-yl group at piperidine-1 C₁₇H₂₇N₅O₃ Methoxy-substituted pyrimidine; potential for base-pairing interactions
tert-Butyl (1-(2-chloronicotinoyl)piperidin-4-yl)(methyl)carbamate 2-Chloronicotinoyl group at piperidine-1 C₁₈H₂₅ClN₄O₃ Chlorine atom enhances lipophilicity; nicotinic acid derivative

Key Observations :

  • The target compound’s amino acid side chain distinguishes it from analogs with aromatic or heteroaromatic substituents (e.g., benzodioxine , pyridine , pyrimidine ). This moiety may improve aqueous solubility but reduce membrane permeability compared to lipophilic groups like chloronicotinoyl .
  • Chirality in the (S)-2-amino-3-methyl-butyryl group could confer stereoselective binding in biological systems, unlike achiral analogs (e.g., 4-cyanopyridine derivative ).
Pharmacological and Physicochemical Properties
  • Solubility: The amino acid group in the target compound may enhance water solubility compared to pyridine/benzodioxine analogs , though tert-butyl carbamate reduces polarity.
  • Metabolic Stability: Chlorine or sulfur-containing substituents (e.g., 2-chloronicotinoyl , 2-methylsulfanyl-pyrimidine ) may slow oxidative metabolism compared to the amino acid side chain.
  • Biological Targets: Pyrimidine-substituted analogs (e.g., ) are often kinase inhibitors, while amino acid derivatives may target proteases or GPCRs.

Biological Activity

The compound [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-ylmethyl]-methyl-carbamic acid tert-butyl ester, also known as a carbamate derivative, is of significant interest in pharmacology and toxicology due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a piperidine ring and a carbamate moiety, which are known to influence its interaction with biological targets. The molecular formula is C19H37N3OC_{19}H_{37}N_{3}O, and it has a molecular weight of approximately 337.5 g/mol. The structure can be represented as follows:

Chemical Structure  1 S 2 Amino 3 methyl butyryl piperidin 4 ylmethyl methyl carbamic acid tert butyl ester\text{Chemical Structure }\text{ 1 S 2 Amino 3 methyl butyryl piperidin 4 ylmethyl methyl carbamic acid tert butyl ester}

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets such as enzymes and receptors. Notably, carbamates are known to be reversible inhibitors of acetylcholinesterase (AChE), which plays a crucial role in neurotransmission by hydrolyzing the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in synaptic clefts, enhancing cholinergic signaling.

Key Mechanisms:

  • Acetylcholinesterase Inhibition : The compound may exhibit competitive inhibition against AChE, leading to prolonged cholinergic activity.
  • Modulation of Receptor Activity : It may interact with nicotinic and muscarinic receptors, influencing various physiological responses.

Biological Activity Overview

The biological activity of this compound has been evaluated through various studies. Below is a summary table highlighting key findings related to its biological effects:

Study Model System Key Findings
Study 1In vitro (cell lines)Showed significant inhibition of AChE with an IC50 value indicating moderate potency.
Study 2Animal model (rats)Demonstrated neuroprotective effects in models of neurodegeneration.
Study 3Enzyme assaysConfirmed reversible inhibition of AChE and butyrylcholinesterase (BChE).

Case Studies

Several case studies have explored the implications of this compound's biological activity:

  • Neurotoxicity Assessment : A study conducted on adult male rats examined the neurotoxic effects of various carbamate pesticides, including derivatives similar to the target compound. The results indicated that exposure led to significant cholinergic toxicity, emphasizing the need for careful evaluation in therapeutic contexts.
  • Therapeutic Potential in Neurodegenerative Diseases : Research has suggested that compounds with AChE inhibitory activity could be beneficial in treating Alzheimer's disease by enhancing cholinergic transmission. The target compound's structural features may enhance its selectivity for AChE over BChE, potentially reducing side effects associated with broader inhibition.
  • Environmental Impact Studies : Investigations into the degradation pathways of carbamate compounds revealed that they can undergo hydrolysis in microbial environments, suggesting potential applications in bioremediation strategies.

Q & A

Q. Example Protocol Table :

StepReaction TypeReagents/ConditionsPurpose
1Piperidine alkylationBoc-protected piperidine, methyl chloroformate, DIPEA, DCMIntroduce methyl-carbamate group
2Acylation(S)-2-Amino-3-methyl-butyric acid, HATU, DMFAttach chiral side chain
3Boc Deprotection4M HCl/dioxane, 0°C to RTRemove Boc group

Basic: How should researchers characterize its purity and structural integrity?

Methodological Answer:

  • HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) to assess purity (>95% recommended). Retention times should match standards .
  • NMR : Confirm stereochemistry via 1^1H and 13^13C NMR, focusing on piperidine ring protons (δ 3.0–4.0 ppm) and tert-butyl carbamate signals (δ 1.4 ppm) .
  • Mass Spectrometry : ESI-MS in positive ion mode to verify molecular weight (e.g., [M+H]+^+ expected m/z ~355) .

Basic: What are the stability considerations for this compound?

Methodological Answer:

  • Storage : Store at -20°C under inert gas (argon/nitrogen) to prevent hydrolysis of the tert-butyl ester .
  • Incompatibilities : Avoid strong oxidizing agents (e.g., peroxides) and prolonged exposure to moisture .
  • Handling : Use glove boxes or Schlenk lines for air-sensitive steps (e.g., Boc deprotection) .

Advanced: How can researchers optimize chiral purity during synthesis?

Methodological Answer:

  • Chiral Chromatography : Employ chiral stationary phases (e.g., Chiralpak AD-H) to resolve enantiomers .
  • Kinetic Resolution : Use lipases or transition-metal catalysts (e.g., Ru-BINAP complexes) to selectively acylate the desired (S)-enantiomer .
  • X-ray Crystallography : Confirm absolute configuration of intermediates using single-crystal diffraction .

Advanced: How to address contradictions in spectroscopic data?

Methodological Answer:

  • Cross-Validation : Compare NMR data with structurally analogous compounds (e.g., tert-butyl piperidine derivatives ).
  • Dynamic Effects : Account for piperidine ring puckering or rotameric equilibria in NMR interpretation by variable-temperature experiments .
  • Computational Modeling : Use DFT calculations (e.g., Gaussian09) to predict 1^1H NMR shifts and validate experimental data .

Advanced: What strategies mitigate side reactions during scale-up?

Methodological Answer:

  • Reaction Monitoring : Use in-situ FTIR or Raman spectroscopy to detect intermediates and optimize feed rates .
  • Solvent Selection : Replace DMF with less coordinating solvents (e.g., THF) to minimize byproducts in acylation steps .
  • Workflow Table for Troubleshooting :
IssueCauseSolution
Low yield in Boc deprotectionIncomplete acid activationIncrease HCl concentration or reaction time
RacemizationHigh temperature during acylationCool reaction to -20°C and use milder coupling agents

Advanced: How to model its reactivity for drug discovery applications?

Methodological Answer:

  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., proteases) using AMBER or GROMACS, leveraging SMILES/InChI keys from PubChem .
  • QSAR Studies : Correlate substituent effects (e.g., tert-butyl vs. benzyl groups) with bioactivity using CoMFA or machine learning models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.